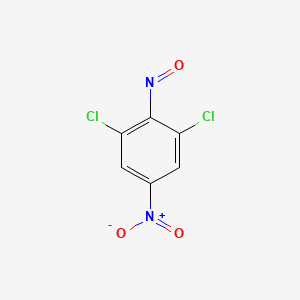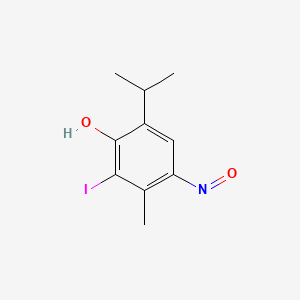![molecular formula C19H13Cl2N3O3S B11044417 N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide](/img/structure/B11044417.png)
N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzoxazole and quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzoxazole and quinoline derivatives through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes such as DNA replication and cell division.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can be compared with other benzoxazole and quinoline derivatives.
Examples: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 4-chloroquinoline.
Uniqueness
Structural Features: The combination of benzoxazole and quinoline moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C19H13Cl2N3O3S |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-oxo-3H-1,3-benzoxazol-6-yl)methyl]-2-(7-chloroquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H13Cl2N3O3S/c20-11-1-2-12-14(6-11)22-4-3-17(12)28-9-18(25)23-8-10-5-16-15(7-13(10)21)24-19(26)27-16/h1-7H,8-9H2,(H,23,25)(H,24,26) |
Clave InChI |
ITZZILDQELVQRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NCC3=CC4=C(C=C3Cl)NC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclopropylmethyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11044340.png)
![2-[Butyl(methyl)amino]-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11044370.png)
![1-(4-Methoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11044372.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044375.png)
![methyl 2-amino-4-(4-fluorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11044377.png)
![1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11044383.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044388.png)

![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044395.png)
![Methyl 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B11044396.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044399.png)

![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11044423.png)
![2-(6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanol](/img/structure/B11044425.png)
